molecular formula C10H10O B6323832 2-Propyn-1-ol, 3-(3-methylphenyl)- CAS No. 16035-11-3

2-Propyn-1-ol, 3-(3-methylphenyl)-

Cat. No.: B6323832
CAS No.: 16035-11-3
M. Wt: 146.19 g/mol
InChI Key: RFIKWNCBYZLXAV-UHFFFAOYSA-N
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Description

2-Propyn-1-ol, 3-(3-methylphenyl)- is an organic compound with the molecular formula C10H10O. It is a derivative of propargyl alcohol, featuring a phenyl group substituted at the third carbon of the propyn-1-ol chain. This compound is known for its applications in organic synthesis and its potential utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propyn-1-ol, 3-(3-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylacetylene with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of 2-Propyn-1-ol, 3-(3-methylphenyl)- often involves the catalytic addition of formaldehyde to 3-methylphenylacetylene. This process is facilitated by copper catalysts, which enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-ol, 3-(3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.

Major Products Formed

    Oxidation: 3-(3-methylphenyl)prop-2-ynal or 3-(3-methylphenyl)prop-2-ynoic acid.

    Reduction: 3-(3-methylphenyl)prop-2-en-1-ol or 3-(3-methylphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propyn-1-ol, 3-(3-methylphenyl)- has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propyn-1-ol, 3-(3-methylphenyl)- involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The hydroxyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Propargyl alcohol (2-propyn-1-ol): A simpler analog without the phenyl group.

    3-Phenyl-2-propyn-1-ol: Similar structure but with a phenyl group at the second carbon.

    3-(4-Methylphenyl)-2-propyn-1-ol: A positional isomer with the methyl group at the fourth position of the phenyl ring.

Uniqueness

2-Propyn-1-ol, 3-(3-methylphenyl)- is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(3-methylphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIKWNCBYZLXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-methyliodobenzene (25.1 g), copper(I) iodide (440 mg), triphenylphosphine (1.50 g), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (2.39 g), propargyl alcohol (7.50 ml), diisopropylethylamine (80.0 ml) and tetrahydrofuran (230 ml) was stirred at room temperature for 10 hr. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate) to give the object product (8.6 g) as a brown oil.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
440 mg
Type
catalyst
Reaction Step One
Quantity
2.39 g
Type
catalyst
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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